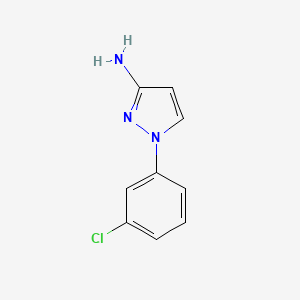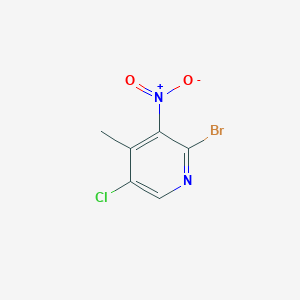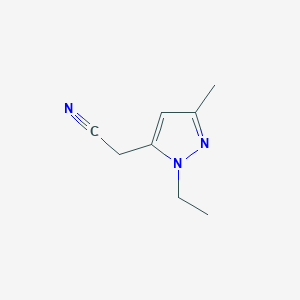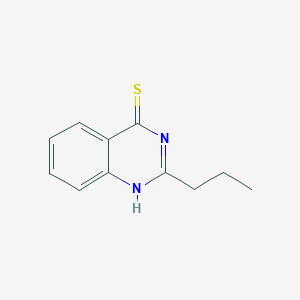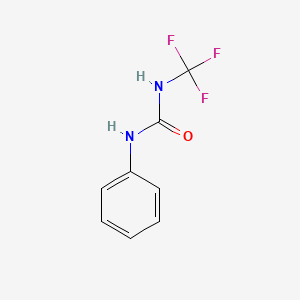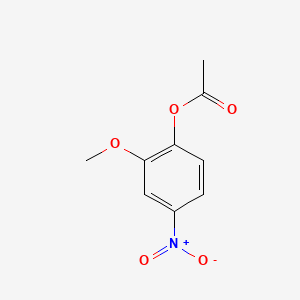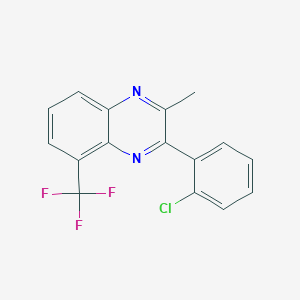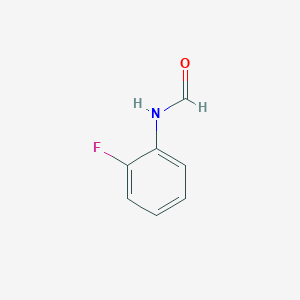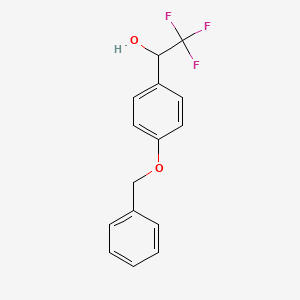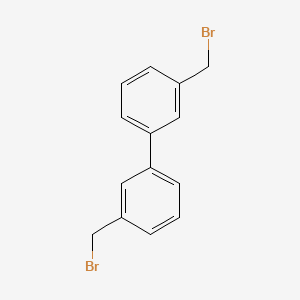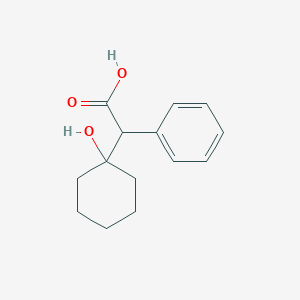
2-(1-Hydroxycyclohexyl)-2-phenyl-acetic acid
Overview
Description
2-(1-Hydroxycyclohexyl)-2-phenyl-acetic acid is an organic compound that features a cyclohexyl ring, a phenyl group, and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Hydroxycyclohexyl)-2-phenyl-acetic acid can be achieved through several methods. One common approach involves the reaction of cyclohexanone with phenylmagnesium bromide to form a Grignard reagent, which is then hydrolyzed to yield the desired product . Another method involves the oxidation of 1-hydroxycyclohexyl phenyl ketone using oxidizing agents such as chromium trioxide (CrO3) or bismuth (III) oxide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The use of catalysts such as ZnCl2 or iodine under solvent-free conditions has been reported to improve yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(1-Hydroxycyclohexyl)-2-phenyl-acetic acid undergoes various chemical reactions, including:
Esterification: Reaction with alcohols in the presence of acid catalysts to form esters.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: CrO3, bismuth (III) oxide, and Fe(NO3)3·9H2O.
Catalysts: ZnCl2, iodine.
Solvents: Solvent-free conditions or aqueous ethanol/methanol.
Major Products
Oxidation: Carboxylic acids.
Esterification: Esters such as butyl 2-cyclohexenylacetate.
Scientific Research Applications
2-(1-Hydroxycyclohexyl)-2-phenyl-acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of coatings, adhesives, and electronic products.
Mechanism of Action
The mechanism of action of 2-(1-Hydroxycyclohexyl)-2-phenyl-acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a Bronsted acid, donating a proton to acceptor molecules . It may also inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-Hydroxycyclohexyl phenyl ketone
- 2-(2-Phenylethyl)phenyl acetic acid
- 2-(2-(Methylthio)phenyl)acetic acid
Uniqueness
2-(1-Hydroxycyclohexyl)-2-phenyl-acetic acid is unique due to its specific structural arrangement, which combines a cyclohexyl ring with a phenyl group and a carboxylic acid functional group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
5449-68-3 |
|---|---|
Molecular Formula |
C14H18O3 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
2-(1-hydroxycyclohexyl)-2-phenylacetic acid |
InChI |
InChI=1S/C14H18O3/c15-13(16)12(11-7-3-1-4-8-11)14(17)9-5-2-6-10-14/h1,3-4,7-8,12,17H,2,5-6,9-10H2,(H,15,16) |
InChI Key |
AOHSAQWYEVFRKD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C(C2=CC=CC=C2)C(=O)O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details











Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
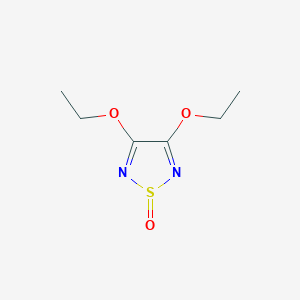
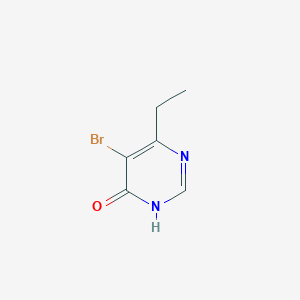

![6-(2-chloroethyl)-3,7-dimethyl-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B8790324.png)
